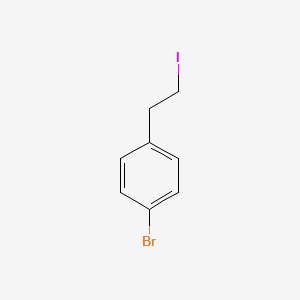

1-Bromo-4-(2-iodoethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-4-(2-iodoethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(2-iodoethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-iodoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDBQVCZDFTUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599321 | |

| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85356-68-9 | |

| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-4-(2-iodoethyl)benzene: A Bifunctional Building Block for Advanced Synthesis

Abstract

1-Bromo-4-(2-iodoethyl)benzene is a strategically important bifunctional molecule for researchers, particularly those in drug development and materials science. Its value lies in the distinct reactivity of its two halogen atoms—an aliphatic iodide and an aromatic bromide—which allows for selective, sequential chemical transformations. This guide provides an in-depth analysis of its core properties, the principles governing its differential reactivity, a detailed synthetic protocol, and its applications in constructing complex molecular architectures.

Core Molecular Profile

1-Bromo-4-(2-iodoethyl)benzene, with the CAS Number 85356-68-9, is a halogenated aromatic compound.[1][2] Its structure consists of a benzene ring substituted at the 1 and 4 (para) positions with a bromine atom and a 2-iodoethyl group, respectively. This unique arrangement of functional groups makes it an invaluable intermediate in multi-step organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrI | PubChem[1] |

| Molecular Weight | 310.96 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-4-(2-iodoethyl)benzene | PubChem[1] |

| CAS Number | 85356-68-9 | PubChem[1] |

| Synonyms | 2-(4-Bromophenyl)ethyliodide, Benzene,1-bromo-4-(2-iodoethyl)- | PubChem[1] |

The Principle of Differential Reactivity: A Chemist's Gateway to Complexity

The synthetic utility of 1-Bromo-4-(2-iodoethyl)benzene is fundamentally rooted in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Understanding the causality behind this selectivity is crucial for designing efficient and high-yield synthetic routes.

-

The Aliphatic C-I Bond: The bond between the ethyl side-chain and the iodine atom is significantly weaker and more polarized than the aromatic C-Br bond. This makes the iodine an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic substitution (Sₙ2) reactions . This site can be selectively targeted by a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols) while leaving the aryl bromide moiety intact.[3]

-

The Aromatic C-Br Bond: The C-Br bond on the benzene ring is stronger and less reactive towards nucleophiles under standard conditions. However, it is an ideal handle for a multitude of transition metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4][5] These reactions are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

This dichotomy allows for a programmed, stepwise functionalization of the molecule, dramatically increasing synthetic efficiency and minimizing the need for complex protecting group strategies.[5]

Caption: Differential reactivity of 1-Bromo-4-(2-iodoethyl)benzene.

Synthesis and Characterization

A reliable supply of high-purity starting material is paramount. The following section details a robust, field-proven protocol for the synthesis of 1-Bromo-4-(2-iodoethyl)benzene from the commercially available precursor, 2-(4-bromophenyl)ethanol. This process involves the conversion of the primary alcohol to an iodide, a standard transformation that can be achieved with high fidelity.

Experimental Protocol: Synthesis via Appel-type Reaction

This protocol leverages the conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine. The mechanism involves the formation of a phosphonium intermediate, which is then displaced by the iodide ion.

Materials:

-

2-(4-bromophenyl)ethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add solid iodine (1.2 eq) portion-wise. The solution will turn dark brown. Stir for 15 minutes.

-

Substrate Introduction: Add a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the brown color dissipates. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent to afford 1-Bromo-4-(2-iodoethyl)benzene as a pure product.

Self-Validating System: Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR: Expect characteristic signals for the aromatic protons in the 7.0-7.5 ppm range (appearing as two doublets, typical of a 1,4-disubstituted ring) and two triplets for the ethyl chain protons (-CH₂-Br and -CH₂-I) between 3.0-3.5 ppm.

-

¹³C NMR: The spectrum should show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the ethyl chain.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated exact mass, along with a characteristic isotopic pattern for a molecule containing one bromine atom.

Application Workflow: Sequential Cross-Coupling

The true power of this reagent is demonstrated in sequential reactions. The following workflow illustrates how to construct a complex molecule by first performing a Suzuki coupling on the aryl bromide, followed by a nucleophilic substitution on the alkyl iodide.

Caption: Workflow for sequential functionalization.

This stepwise approach is invaluable in drug discovery for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies. The ability to independently vary the 'R' group (via coupling) and the 'Nu' group (via substitution) provides immense flexibility from a single, advanced intermediate. The introduction of bromine itself can be a strategic choice in drug design, potentially increasing therapeutic activity or favorably altering metabolic pathways.[6]

References

-

PubChem. (n.d.). 1-Bromo-4-(2-iodoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Chemical Synthesis with (2-Iodoethyl)benzene: A Guide for Researchers. Retrieved from [Link]

Sources

Interpreting the 1H NMR spectrum of 1-Bromo-4-(2-iodoethyl)benzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-(2-iodoethyl)benzene

Introduction

1-Bromo-4-(2-iodoethyl)benzene is a disubstituted aromatic compound with the chemical formula C₈H₈BrI.[1] Its structure presents a unique opportunity for detailed analysis using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures in organic chemistry.[2] This guide provides a comprehensive interpretation of the ¹H NMR spectrum of this molecule, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offering a field-proven approach to spectral interpretation.

Molecular Structure and Proton Environments

The structure of 1-Bromo-4-(2-iodoethyl)benzene features a benzene ring with two substituents in a para arrangement: a bromine atom and a 2-iodoethyl group. This substitution pattern dictates the symmetry of the molecule and, consequently, the appearance of its ¹H NMR spectrum. There are four distinct proton environments in the molecule, which will give rise to four unique signals in the spectrum.

For the purpose of this analysis, the protons are labeled as follows:

-

Hₐ : The two aromatic protons ortho to the bromine atom.

-

Hₑ : The two aromatic protons ortho to the 2-iodoethyl group.

-

Hᵢ : The two benzylic protons of the ethyl group (adjacent to the aromatic ring).

-

Hₒ : The two protons on the carbon bearing the iodine atom.

Caption: Molecular structure of 1-Bromo-4-(2-iodoethyl)benzene with proton environments labeled.

Detailed Spectral Analysis

The ¹H NMR spectrum can be divided into two distinct regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 0-5.0 ppm).[3]

The Aromatic Region (δ 7.0-7.5 ppm)

The protons on the benzene ring (Hₐ and Hₑ) give rise to signals in the downfield portion of the spectrum due to the deshielding effect of the aromatic ring current.[4] The para-disubstitution pattern often results in a characteristic set of signals that can appear as two doublets.[5][6]

-

Chemical Shift of Hₐ : These protons are ortho to the bromine atom. Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which deshields the adjacent protons. Therefore, the signal for Hₐ is expected to appear further downfield compared to Hₑ.[4]

-

Chemical Shift of Hₑ : These protons are ortho to the 2-iodoethyl group. An alkyl group is typically electron-donating, which would shield these protons. However, the electronegative iodine atom on the ethyl chain will have a minor deshielding effect. The net effect is that the Hₑ protons will be at a higher field (upfield) compared to Hₐ.

-

Splitting Pattern : Due to the molecule's symmetry, the two Hₐ protons are chemically equivalent, as are the two Hₑ protons. Each Hₐ proton is coupled to one adjacent Hₑ proton (ortho-coupling), and each Hₑ proton is coupled to one adjacent Hₐ proton. This will result in both signals appearing as doublets. The coupling constant for ortho protons on a benzene ring (³Jortho) is typically in the range of 7–10 Hz.[7] It is important to note that while often appearing as simple doublets, this is technically an AA'XX' spin system, which can sometimes lead to more complex patterns.[8]

-

Integration : The integrated area under the Hₐ signal will correspond to two protons, and similarly, the Hₑ signal will integrate to two protons.[9]

The Aliphatic Region (δ 3.0-3.5 ppm)

The 2-iodoethyl side chain gives rise to two signals corresponding to the Hᵢ and Hₒ protons. These signals will appear as two triplets due to mutual spin-spin coupling.[10]

-

Chemical Shift of Hᵢ (Benzylic Protons) : These protons are on the carbon directly attached to the aromatic ring. Benzylic protons are deshielded by the ring current and typically appear in the range of δ 2.0–3.0 ppm.[3] They are also adjacent to the methylene group bearing the iodine, which will further shift them downfield.

-

Chemical Shift of Hₒ : These protons are on the carbon bonded to the highly electronegative iodine atom. This direct attachment to an electronegative atom causes significant deshielding. The chemical shift for protons in a -CH₂-I environment is expected to be around 3.2 ppm.

-

Splitting Pattern : The Hᵢ protons are adjacent to the two Hₒ protons, and according to the n+1 rule, their signal will be split into a triplet (2+1=3). Similarly, the Hₒ protons are adjacent to the two Hᵢ protons and will also appear as a triplet. The vicinal coupling constant (³J) for an ethyl group is typically around 7 Hz.[10]

-

Integration : Both the Hᵢ and Hₒ signals will have an integration value corresponding to two protons each.[9]

Caption: Spin-spin coupling relationships in 1-Bromo-4-(2-iodoethyl)benzene.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for 1-Bromo-4-(2-iodoethyl)benzene.

| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho to Br) | Hₐ | ~7.4 | Doublet | ~8 | 2H |

| Aromatic (ortho to -CH₂CH₂I) | Hₑ | ~7.1 | Doublet | ~8 | 2H |

| Aliphatic (-CH₂-I) | Hₒ | ~3.3 | Triplet | ~7 | 2H |

| Aliphatic (Benzylic) | Hᵢ | ~3.1 | Triplet | ~7 | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of a high-quality spectrum for structural confirmation, the following protocol is recommended:

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of 1-Bromo-4-(2-iodoethyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Optimize the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Apply a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Process the raw data using Fourier transformation, followed by phase and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

Conclusion

The ¹H NMR spectrum of 1-Bromo-4-(2-iodoethyl)benzene is highly informative and provides a clear fingerprint of its molecular structure. The aromatic region displays a characteristic pattern for a para-disubstituted benzene ring, with two doublets corresponding to the two sets of non-equivalent aromatic protons. The aliphatic region shows two triplets, confirming the presence of the ethyl linkage and the influence of the adjacent iodine atom. By carefully analyzing the chemical shifts, splitting patterns, and integration of each signal, a definitive structural assignment can be made, demonstrating the indispensable role of ¹H NMR spectroscopy in modern chemical research.

References

-

University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

-

Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-iodoethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 3). 3.4: Spin-Spin Splitting in the Ethyl Group. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ, 7.27) caused by the substituents. Retrieved from [Link]

-

AIP Publishing. (n.d.). Signs of the Proton Spin-Spin Coupling Constants in Pure Ethyl Alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Memorial University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

- 1. 1-Bromo-4-(2-iodoethyl)benzene | C8H8BrI | CID 19702222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Chemoselective Heck Reaction of 1-Bromo-4-(2-iodoethyl)benzene

Introduction: The Strategic Advantage of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] Its broad functional group tolerance and stereoselectivity make it a highly versatile tool for researchers and drug development professionals.[2][3]

This guide provides an in-depth exploration of the Heck reaction, with a specific focus on aryl halide substrates, exemplified by the chemoselective coupling of 1-Bromo-4-(2-iodoethyl)benzene. This particular substrate presents a common challenge in organic synthesis: the presence of multiple reactive sites. Herein, we will dissect the mechanistic nuances that allow for the selective reaction at the aryl bromide C(sp²)–Br bond while preserving the alkyl iodide C(sp³)–I bond. This application note will furnish researchers with the theoretical understanding and practical protocols necessary to successfully implement this selective transformation.

Mechanistic Insights: The Foundation of Chemoselectivity

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount to appreciating the inherent chemoselectivity when dealing with substrates like 1-Bromo-4-(2-iodoethyl)benzene.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.[4] This is followed by the coordination of the alkene (migratory insertion), and subsequent β-hydride elimination to yield the desired product and a palladium-hydride species.[3] Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst.[4]

The Chemoselectivity Dilemma: Aryl Bromide vs. Alkyl Iodide

The selective reaction at the aryl bromide in 1-Bromo-4-(2-iodoethyl)benzene is primarily governed by the initial oxidative addition step. The rate of oxidative addition of organic halides to Pd(0) generally follows the trend: C(sp²)–I > C(sp²)–Br > C(sp²)–Cl. For different hybridization states, the reactivity order is typically C(sp²)–X > C(sp³)–X.

While an alkyl iodide is generally more reactive than an aryl bromide in some contexts, the Heck reaction's extension to unactivated alkyl halides is notoriously challenging.[5] This is due to two main factors:

-

Slower Oxidative Addition: The oxidative addition of C(sp³)–X bonds to Pd(0) is often significantly slower than that of C(sp²)–X bonds.

-

Rapid β-Hydride Elimination: Even if an alkyl-palladium(II) intermediate is formed, it is highly prone to rapid β-hydride elimination, which leads to the formation of an alkene and HX, rather than the desired cross-coupling product.[6]

Therefore, under typical Heck conditions, the palladium catalyst will preferentially undergo oxidative addition with the aryl bromide, initiating the productive catalytic cycle and leaving the alkyl iodide moiety intact.

Optimized Reaction Conditions for Aryl Halides

A successful Heck reaction hinges on the judicious selection of several key parameters: the palladium source, the ligand, the base, and the solvent.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is critical for achieving high efficiency and selectivity.

-

Palladium Precursors: Common and effective palladium precursors include Pd(OAc)₂, PdCl₂, and [Pd₂(dba)₃].[1] These are typically reduced in situ to the active Pd(0) species.[4]

-

Phosphine Ligands: For aryl bromides, the use of phosphine ligands is often essential.[2] Monodentate phosphines like PPh₃ and P(o-tol)₃ are classic choices. More electron-rich and bulky phosphines, such as P(t-Bu)₃, can be particularly effective for less reactive aryl bromides.[7] Bidentate phosphine ligands like BINAP can also be employed, especially in asymmetric Heck reactions.[4]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for the Heck reaction, offering high stability and catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.[1]

-

Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, the Heck reaction can proceed without the addition of a phosphine ligand.[4] However, for aryl bromides, ligand-free systems are generally less effective.

The Role of the Base and Solvent

-

Bases: A base is required to neutralize the hydrogen halide (HX) produced during the catalytic cycle and regenerate the Pd(0) catalyst.[4] Common choices include organic amines such as Et₃N and inorganic bases like K₂CO₃, NaOAc, and Cs₂CO₃.[1] The choice of base can influence the reaction rate and selectivity.

-

Solvents: The Heck reaction is typically carried out in polar aprotic solvents such as DMF, DMAc, NMP, or acetonitrile.[2] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

Recommended Catalyst Systems and Conditions

The following table summarizes various catalyst systems and conditions that have been successfully employed for the Heck reaction of aryl bromides.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | [1] |

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120-140 | [7] |

| [Pd₂(dba)₃] | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-100 | [7] |

| PdCl₂ | None (for aryl iodides) | NaOAc | NMP | 100-140 | [4] |

| Pd(OAc)₂ | NHC Ligand | K₂CO₃ | Toluene | 80-110 | [1] |

Experimental Protocols

The following protocols provide a general framework for performing a chemoselective Heck reaction on 1-Bromo-4-(2-iodoethyl)benzene. It is crucial to optimize the reaction conditions for each specific substrate and alkene coupling partner.

General Protocol for a Small-Scale Heck Reaction

Materials:

-

1-Bromo-4-(2-iodoethyl)benzene (1.0 mmol)

-

Alkene (e.g., styrene, butyl acrylate) (1.2 mmol)

-

Palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol)

-

Ligand (e.g., PPh₃, 0.02-0.10 mmol)

-

Base (e.g., Et₃N, 1.5 mmol)

-

Anhydrous solvent (e.g., DMF, 5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-4-(2-iodoethyl)benzene, the alkene, and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor and the ligand (if using a solid phosphine). Add this mixture to the reaction flask.

-

Degassing (Optional but Recommended): Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Potential Side Reactions and Troubleshooting

While the Heck reaction is generally robust, several side reactions can occur:

-

Double Bond Isomerization: The double bond in the product can sometimes isomerize. This can often be minimized by using shorter reaction times and appropriate ligands.[4]

-

Formation of "Heck Reductive" Byproducts: This involves the reduction of the aryl halide to the corresponding arene. This can be more prevalent with certain catalyst systems and reaction conditions.

-

Oligomerization/Polymerization of the Alkene: This is more likely with electron-rich alkenes. Using a slight excess of the aryl halide can sometimes mitigate this.

-

Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form inactive palladium black. The use of appropriate ligands can enhance catalyst stability.[2]

Conclusion

The chemoselective Heck reaction of 1-Bromo-4-(2-iodoethyl)benzene is a prime example of the strategic application of fundamental mechanistic principles to achieve a specific synthetic outcome. By leveraging the inherent differences in reactivity between C(sp²)–Br and C(sp³)–I bonds towards palladium catalysis, a selective transformation at the aryl bromide position is readily achievable. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this and similar transformations in their synthetic endeavors. Careful optimization of the catalyst system, base, and solvent for each specific substrate will ensure the highest yields and selectivities, further expanding the utility of this remarkable reaction in the synthesis of complex molecules.

References

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Heck reaction. (2023). In Wikipedia. [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

-

SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure. [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Heck reaction of olefins and aryl halides: Scope of substrate. a (continued). (n.d.). ResearchGate. [Link]

-

Heck Reaction—State of the Art. (2018). MDPI. [Link]

-

The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. [Link]

-

Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. (2017). Journal of the American Chemical Society. [Link]

-

Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters. [Link]

-

Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (2013). Springer. [Link]

Sources

The Strategic Role of 1-Bromo-4-(2-iodoethyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-Bromo-4-(2-iodoethyl)benzene emerges as a uniquely valuable, yet often overlooked, bifunctional scaffold. Its true potential lies in the orthogonal reactivity of its two distinct halogenated moieties: a reactive primary alkyl iodide and a more stable aryl bromide. This structural dichotomy allows for a sequential and highly controlled introduction of diverse chemical functionalities, making it an ideal starting point for the synthesis of complex molecules, particularly in the realms of neuroprotective agents and advanced diagnostic tools like Positron Emission Tomography (PET) tracers. This guide provides an in-depth exploration of the applications of 1-Bromo-4-(2-iodoethyl)benzene, complete with detailed experimental protocols for its utilization in key synthetic transformations relevant to drug discovery and development.

Core Principles: The Power of Differential Reactivity

The synthetic utility of 1-Bromo-4-(2-iodoethyl)benzene is fundamentally rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The primary iodoethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions, such as N-alkylation and C-alkylation. Conversely, the aryl bromide is significantly less reactive towards nucleophiles under typical alkylation conditions but is primed for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This disparity in reactivity enables a two-stage synthetic strategy, as depicted below.

Caption: Sequential functionalization strategy for 1-Bromo-4-(2-iodoethyl)benzene.

Application I: Synthesis of Neuroprotective Agent Precursors via N-Alkylation

The N-phenethyl moiety is a common structural motif in a variety of neurologically active compounds, including neuroprotective agents.[1][2][3] 1-Bromo-4-(2-iodoethyl)benzene serves as an excellent reagent for introducing the 4-bromophenethyl group onto amine-containing scaffolds, such as piperidines and other heterocyclic systems.[4][5][6] The resulting N-(2-(4-bromophenyl)ethyl) derivatives are valuable intermediates that can be further elaborated through modification of the aryl bromide.

Protocol 1: N-Alkylation of Piperidine with 1-Bromo-4-(2-iodoethyl)benzene

This protocol details the synthesis of 1-(2-(4-bromophenyl)ethyl)piperidine, a key intermediate for more complex neuroprotective agent candidates.

Materials:

-

1-Bromo-4-(2-iodoethyl)benzene (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-4-(2-iodoethyl)benzene (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution with stirring.

-

Slowly add piperidine (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-(2-(4-bromophenyl)ethyl)piperidine.

Self-Validation and Expected Outcome:

-

TLC Analysis: The product should have a different Rf value compared to the starting materials.

-

LC-MS Analysis: The product should show a major peak with the expected mass-to-charge ratio (m/z) corresponding to the protonated molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of both the 4-bromophenethyl and piperidine moieties, with characteristic shifts for the ethyl linker protons.

-

Yield: Typical yields for this type of N-alkylation reaction are in the range of 70-90%.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₈BrN |

| Molecular Weight | 268.19 g/mol |

| Typical Yield | 70-90% |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.39 (d, 2H), 7.08 (d, 2H), 2.75-2.65 (m, 2H), 2.55-2.45 (m, 2H), 2.45-2.35 (m, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H) |

Application II: Elaboration of the Aryl Scaffold via Suzuki-Miyaura Coupling

Following the successful N-alkylation, the aryl bromide of the intermediate provides a handle for further molecular diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups.[7][8][9][10][11]

Protocol 2: Suzuki-Miyaura Coupling of 1-(2-(4-bromophenyl)ethyl)piperidine with Phenylboronic Acid

This protocol describes the synthesis of 1-(2-([1,1'-biphenyl]-4-yl)ethyl)piperidine, demonstrating the utility of the aryl bromide for creating more complex structures.

Materials:

-

1-(2-(4-bromophenyl)ethyl)piperidine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (4:1 v/v)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk flask, combine 1-(2-(4-bromophenyl)ethyl)piperidine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed toluene and water solvent mixture (4:1 v/v) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-12 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Application III: A Precursor for [¹⁸F]-Labeled PET Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical drug development.[12] Tracers labeled with the positron-emitting radionuclide fluorine-18 ([¹⁸F], t₁/₂ ≈ 110 min) are widely used. The synthesis of these tracers often involves the late-stage introduction of [¹⁸F]fluoride. 1-Bromo-4-(2-iodoethyl)benzene can be converted into a suitable precursor for [¹⁸F]fluoroethylation. For instance, the iodoethyl group can be displaced by a tosylate to create a precursor for direct nucleophilic [¹⁸F]fluorination.

Conceptual Workflow for PET Tracer Synthesis

Caption: Conceptual workflow for the synthesis of a PET tracer.

Protocol 3: [¹⁸F]Fluoroethylation of a Model Amine Precursor

This protocol outlines the general procedure for the radiolabeling of an amine-containing molecule using a [¹⁸F]fluoroethylating agent, which can be conceptually derived from 1-Bromo-4-(2-iodoethyl)benzene. Here, we describe the use of the commonly employed [¹⁸F]fluoroethyl tosylate for labeling a generic amine precursor.[13][14][15]

Materials:

-

[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Ethylene glycol ditosylate

-

Amine precursor (e.g., a des-ethylated version of a target drug)

-

Acetonitrile (CH₃CN), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

HPLC purification system with a radioactivity detector

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

Part A: Synthesis of [¹⁸F]Fluoroethyl Tosylate

-

Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.

-

Add a solution of ethylene glycol ditosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

Heat the reaction mixture at 80-100 °C for 5-10 minutes.

-

The crude [¹⁸F]fluoroethyl tosylate is typically used directly in the next step after cooling.

Part B: [¹⁸F]Fluoroethylation of the Amine Precursor

-

To the cooled reaction vessel containing the crude [¹⁸F]fluoroethyl tosylate, add a solution of the amine precursor in anhydrous DMF.

-

Heat the reaction mixture at 100-120 °C for 10-15 minutes.[16]

-

After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system for purification.

-

Collect the fraction corresponding to the desired [¹⁸F]-labeled product.

-

Remove the HPLC solvent under reduced pressure and reformulate the final product in a physiologically compatible solution (e.g., saline with ethanol).

Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC, should be >95%.

-

Molar Activity: Calculated from the total radioactivity and the molar amount of the product, typically in the range of >37 GBq/µmol.[16]

-

Residual Solvents: Analyzed by GC to ensure levels are within pharmaceutically acceptable limits.

Conclusion

1-Bromo-4-(2-iodoethyl)benzene is a powerful and versatile building block in medicinal chemistry. Its well-defined and differential reactivity allows for the strategic and sequential construction of complex molecular architectures. The protocols and applications outlined in this guide demonstrate its utility in synthesizing precursors for neuroprotective agents and PET imaging tracers, highlighting its significant potential in accelerating drug discovery and development efforts. Researchers and scientists are encouraged to explore the full synthetic potential of this valuable reagent in their pursuit of novel therapeutics and diagnostics.

References

-

National Center for Biotechnology Information (2005). 3-N-(2-[18F]Fluoroethyl)spiperone. In Molecular Imaging and Contrast Agent Database (MICAD). Available: [Link]

-

MDPI (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Pharmaceuticals, 16(3), 355. Available: [Link]

-

Wikipedia (n.d.). N-Phenethyl-4-piperidinone. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

MDPI (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3321. Available: [Link]

-

Springer Nature (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 33. Available: [Link]

- Google Patents (2011). N-Alkylation of Opiates. US20110269964A1.

- Google Patents (2011). Process for the preparation of 4-bromophenyl derivatives. US20110155950A1.

-

MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available: [Link]

-

Nature (2019). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 2, 606–612. Available: [Link]

-

Western University (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Electronic Thesis and Dissertation Repository. 9276. Available: [Link]

-

Frontiers (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 915579. Available: [Link]

-

ResearchGate (2025). Examples of N‐alkylated alkaloids and drug molecules. Retrieved from [Link]

-

PubMed (2025). Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Archiv der Pharmazie, e2500115. Available: [Link]

-

ResearchGate (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. Retrieved from [Link]

-

PubMed (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(9), 2846-2856. Available: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

-

ResearchGate (2019). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved from [Link]

-

PubMed Central (2021). Radiosynthesis and Evaluation of A Fluorine-18 Radiotracer [18F]FS1P1 for Imaging Sphingosine-1-Phosphate Receptor 1. Molecules, 26(11), 3321. Available: [Link]

-

PubMed Central (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][17]naphthyrin-5(6H)-one. Tetrahedron, 72(43), 6826-6831. Available: [Link]

-

MDPI (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3321. Available: [Link]

-

MDPI (2020). Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 25(18), 4243. Available: [Link]

-

Express Polymer Letters (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 2(4), 251-255. Available: [Link]

-

ACS Publications (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(23), 11571-11592. Available: [Link]

-

MDPI (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Molecules, 28(13), 5122. Available: [Link]

-

Diva Portal (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9576-9583. Available: [Link]

- Google Patents (2000). Process for producing 1-bromo-4-phenylbutane. US6037509A.

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available: [Link]

-

Royal Society of Chemistry (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6, 1753-1766. Available: [Link]

-

ResearchGate (2007). Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2′-[18F]fluoroethyl)-L-tyrosine, a radiotracer for PET diagnostics of brain tumors. Retrieved from [Link]

-

LookChem (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved January 26, 2026, from [Link]

-

ResearchGate (2021). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

ChemBK (n.d.). 1-bromo-4-ethoxy-benzene. Retrieved January 26, 2026, from [Link]

-

PubMed Central (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. expresspolymlett.com [expresspolymlett.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Navigating the Nuances of Heck Coupling: A Technical Support Guide for Researchers

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for the Heck coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your Heck coupling reactions effectively. This resource is structured in a question-and-answer format to directly address the common challenges and side reactions encountered with substituted aryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Heck reaction is resulting in a mixture of linear (β) and branched (α) regioisomers. How can I control the regioselectivity?

A1: Understanding and controlling regioselectivity in the Heck reaction is fundamentally about directing the migratory insertion step. This is influenced by the electronic nature of the catalytic cycle, which can be either neutral or cationic.

The regiochemical outcome of the Heck reaction is determined during the migratory insertion of the olefin into the palladium-aryl bond. The choice between the formation of the linear (β) or branched (α) product is dictated by both steric and electronic factors, which can be manipulated by careful selection of reaction parameters.[1][2]

The Two Mechanistic Pathways:

-

Neutral Pathway: This pathway is typically operative when using aryl halides (Ar-I, Ar-Br, Ar-Cl). The halide anion remains coordinated to the palladium center, resulting in a neutral intermediate. In this scenario, the regioselectivity is primarily governed by steric effects . The aryl group will preferentially add to the less sterically hindered carbon of the alkene, leading to the linear (β) product .[1][2]

-

Cationic Pathway: This pathway is favored when using aryl triflates (Ar-OTf) or when halide scavengers, such as silver (Ag⁺) or thallium (Tl⁺) salts, are added to a reaction with aryl halides.[3] These additives promote the dissociation of the halide anion, generating a cationic palladium complex. In the cationic pathway, electronic effects become dominant. The aryl group is directed to the more electron-deficient carbon of the alkene, which can lead to the formation of the branched (α) product , especially with electron-rich olefins.[1][4]

Troubleshooting Steps:

-

To Favor the Linear (β) Product:

-

Ensure you are in the neutral pathway: If you are using an aryl triflate, consider switching to the corresponding aryl bromide or iodide.

-

Ligand Choice: Employ monodentate phosphine ligands like PPh₃ or P(o-tol)₃. These ligands are less likely to force a cationic pathway compared to some bidentate ligands.[1]

-

Avoid Halide Scavengers: Do not add silver or thallium salts to your reaction.

-

Solvent Choice: Use less polar, non-coordinating solvents.

-

-

To Favor the Branched (α) Product:

-

Induce the Cationic Pathway:

-

If starting with an aryl halide, add a halide scavenger. A common choice is silver phosphate (Ag₃PO₄) or silver triflate (AgOTf).

-

Switch your substrate from an aryl halide to an aryl triflate.

-

-

Ligand Selection: Use bidentate phosphine ligands, such as BINAP or dppp, which can favor the cationic pathway.[1]

-

Solvent Considerations: Polar, coordinating solvents can help stabilize the cationic palladium intermediate.

-

Q2: I am observing significant amounts of isomerized alkene byproducts. What is the cause and how can I prevent this?

A2: Alkene isomerization is a common side reaction in the Heck coupling and arises from the reversibility of the β-hydride elimination step.

After the desired migratory insertion, the resulting alkyl-palladium intermediate undergoes β-hydride elimination to form the product and a palladium-hydride species (H-Pd-X). This palladium-hydride can then re-add to the newly formed double bond in the product, but in the opposite orientation. A subsequent β-hydride elimination from this new intermediate leads to an isomer of the desired product. This process is often referred to as "double bond migration."[1][2]

Mechanism of Alkene Isomerization

Caption: The Heck catalytic cycle and key competing side reaction pathways.

References

-

Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

-

Heck Reaction. In Organic Chemistry Portal. Available at: [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

The Intramolecular Heck Reaction. (2004). Available at: [Link]

-

Heck reaction. In Wikipedia. Available at: [Link]

-

Troubleshooting a difficult Heck reaction. (2024). Reddit. Available at: [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Available at: [Link]

-

A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. (2017). Organometallics. Available at: [Link]

-

Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. (2013). NIH. Available at: [Link]

Sources

Improving yields for Suzuki coupling with bromo-iodo substrates

An essential tool in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is fundamental in the production of pharmaceuticals, agrochemicals, and complex organic materials.[2] However, when working with substrates containing multiple, yet distinct, halide leaving groups, such as bromo-iodo arenes, achieving chemoselective coupling presents a significant challenge.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to improve yields and selectivity in Suzuki coupling reactions with bromo-iodo substrates. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is chemoselectivity a primary concern with bromo-iodo substrates?

The challenge lies in the differential reactivity of the carbon-halogen bonds. The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The bond strength of C–X decreases down the halogen group (C–Br > C–I), meaning the C–I bond is weaker and more susceptible to cleavage.[2] This inherent reactivity difference dictates that the oxidative addition occurs preferentially at the C–I bond. The general order of reactivity for halides is I >> Br > OTf >> Cl > F.[3] Therefore, controlling the reaction conditions is critical to selectively target one site over the other or to achieve a sequential coupling.

Q2: How can I achieve selective mono-coupling at the more reactive iodine position?

To favor mono-arylation at the iodine position, the key is to use conditions that exploit the natural reactivity difference while preventing the subsequent, more difficult coupling at the bromine position.

-

Catalyst System: A classic and often effective catalyst for this purpose is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. It is generally less reactive than more modern ligand systems, which helps differentiate between the two halide positions.

-

Temperature: Lower reaction temperatures (e.g., room temperature to 50 °C) can provide enough energy to activate the C-I bond without overcoming the higher activation barrier for the C-Br bond.[4]

-

Reaction Time: Careful monitoring of the reaction (e.g., by TLC or LC-MS) is crucial. Stopping the reaction once the bromo-iodo starting material is consumed prevents the formation of the di-substituted product.

-

Base: Milder bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient and help prevent side reactions that can occur with stronger bases.[3]

Q3: What are the best strategies if I observe coupling at the bromine position or low yields for C-I coupling?

Observing undesired reactivity or low yields indicates that the catalytic system is either too active, leading to poor selectivity, or not active enough. The choice of ligand is crucial for modulating the catalyst's reactivity.[5][6]

-

Ligand Choice: Ligands stabilize the palladium catalyst and modulate its electronic and steric properties. For substrates where C-I coupling is sluggish, switching from PPh₃ to more electron-rich and bulky monophosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and subsequent steps, leading to higher yields.[5][6][7]

-

Palladium Precursor: Using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand allows for more precise tuning of the catalyst's activity compared to pre-formed complexes like Pd(PPh₃)₄.[8]

-

Solvent and Base Combination: The interplay between the base and solvent is critical.[3] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) in solvents such as dioxane or DMF may be necessary to facilitate the transmetalation step.[3]

Q4: What is the role of the base, and how does it influence the reaction?

The base is essential for the Suzuki coupling to proceed; in its absence, the transmetalation step does not occur.[8][9] The base plays multiple roles in the catalytic cycle:

-

Activation of the Organoboron Species: The base reacts with the boronic acid to form a more nucleophilic boronate species (-ate complex), which enhances its ability to transfer the organic group to the palladium center.[8][9]

-

Formation of Palladium Complexes: It can participate in the formation of active palladium-alkoxide or -hydroxide complexes.[9]

-

Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step.[9]

The choice of base can significantly impact yield and selectivity. Weak bases (e.g., K₂CO₃, NaHCO₃) are suitable for simple, selective C-I couplings. For less reactive substrates or for targeting the C-Br bond, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction.[3]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Mono-Coupled Product | 1. Inefficient catalyst turnover. 2. Decomposition of the boronic acid. 3. Poor catalyst/ligand choice. | 1. Increase Catalyst Loading: Raise from 1-2 mol% to 5 mol%. 2. Use a Boronic Ester: Switch from a boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester to prevent protodeboronation.[6] 3. Screen Ligands: Test a panel of ligands. Electron-rich, bulky phosphines (e.g., cataCXium A, SPhos) or NHCs often improve yields.[1] |

| Poor Selectivity (Mixture of C-I and C-Br coupling) | 1. Reaction temperature is too high. 2. Catalyst system is too reactive. 3. Reaction run for too long. | 1. Lower Temperature: Reduce the temperature to room temp or 40-50 °C.[4] 2. Use a Less Active Catalyst: Switch to Pd(PPh₃)₄ or use a less electron-rich ligand.[4] 3. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed. |

| Significant Starting Material Remaining | 1. Inactive catalyst (e.g., Pd black formation). 2. Insufficiently strong base. 3. Poor solubility of reagents. | 1. Use Bulky Ligands: Ligands like Buchwald's biarylphosphines or NHCs prevent palladium agglomeration.[6][7] 2. Change Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Solvent Selection: Ensure all components are soluble. A mixture of solvents like dioxane/water or toluene/water can be effective.[1] |

| Homo-coupling of Boronic Acid (R²-R²) | 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature. 3. Certain palladium(II) precatalysts can promote this side reaction. | 1. Degas Thoroughly: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. 2. Lower Temperature: Run the reaction at the lowest effective temperature. 3. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize pathways that favor homo-coupling. |

| Dehalogenation of Starting Material (Hydrodehalogenation) | 1. Presence of a hydride source. 2. Certain solvents (like alcohols) or bases (like amines) can act as hydride donors.[6] | 1. Use Aprotic Solvents: Switch from alcoholic solvents to dioxane, toluene, or DMF. 2. Avoid Amine Bases: Use inorganic bases like carbonates or phosphates. 3. Ensure High Purity Reagents: Impurities can sometimes be a source of hydrides. |

Decision Workflow for Optimizing Selectivity

For researchers new to this specific challenge, the following workflow provides a logical progression for reaction optimization.

Experimental Protocol: Selective Mono-Arylation of 1-Bromo-4-iodobenzene

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the iodine position.

Reagents & Equipment:

-

1-Bromo-4-iodobenzene (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Pd(PPh₃)₄ (0.02 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene, the arylboronic acid, and sodium carbonate.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration is typically set to 0.1-0.2 M with respect to the limiting reagent.

-

Degassing: Sparge the resulting suspension with an inert gas for 15 minutes while stirring.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture may change color.

-

Reaction: Heat the reaction mixture to 50 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the 1-bromo-4-iodobenzene spot is no longer visible.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-4'-substituted-biphenyl.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]

-

ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

-

ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. [Link]

-

Hopkins. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

ResearchGate. Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes. [Link]

-

Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Organometallics - ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

St. Olaf College. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. [Link]

-

Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of Products from 1-Bromo-4-(2-iodoethyl)benzene Reactions

Welcome to the technical support guide for navigating the purification challenges associated with reactions involving 1-bromo-4-(2-iodoethyl)benzene. This bifunctional reagent is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites: a primary alkyl iodide prone to nucleophilic substitution and an aryl bromide ideal for metal-catalyzed cross-coupling. This dual reactivity, while synthetically advantageous, often leads to complex crude product mixtures. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the universal first step for purifying any crude reaction mixture derived from 1-bromo-4-(2-iodoethyl)benzene?

A: The indispensable first step is a liquid-liquid extraction (LLE), often referred to as an aqueous workup.[1][2] This procedure is designed to remove the bulk of inorganic materials used in the reaction, such as bases (e.g., K₃PO₄, Na₂CO₃), salts, and any water-soluble organic byproducts.[3] A typical LLE involves partitioning the crude reaction mixture between an immiscible organic solvent (like ethyl acetate or dichloromethane) and an aqueous phase. This simple, rapid technique significantly cleans the sample before more refined purification methods like chromatography are employed.[2]

Q2: My target compound is a solid. Should I use recrystallization or flash chromatography?

A: The choice depends on the impurity profile and the compound's solubility properties.

-

Recrystallization is an excellent and cost-effective method for achieving very high purity if your desired product is a solid and constitutes the major component of the crude mixture.[4] It works best when the impurities have significantly different solubility in the chosen solvent system than your product. The key is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[4]

-

Flash Chromatography is the more versatile and often necessary technique, especially for complex mixtures containing multiple byproducts with polarities similar to your product.[5] It is the preferred method for separating non-crystalline (oily) products or for isolating a minor component from a reaction mixture.[5][6]

Q3: How can I remove the residual palladium catalyst that gives my product a gray or black tint?

A: Residual palladium, often in the form of palladium black, is a common issue in cross-coupling reactions.[7] Standard silica gel chromatography can sometimes remove it, but often a dedicated step is required. You can try stirring the crude product in a solvent like ethyl acetate with a palladium scavenger, such as activated carbon or a specialized thiol-functionalized silica gel, followed by filtration through a pad of Celite®. This is often very effective at adsorbing the metallic impurities before final purification.

Q4: My product appears to be degrading on the silica gel column. What are my options?

A: Product degradation on silica gel can occur if the compound is sensitive to acid. Standard silica gel is slightly acidic.

-

Neutralize the Silica: You can prepare a slurry of silica gel in your starting eluent and add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1% v/v), before packing the column.[8] This deactivates the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reverse-phase C18 silica for very non-polar compounds.

-

Minimize Contact Time: Perform the chromatography as quickly as possible. A well-optimized "flash" chromatography, as the name implies, minimizes the time the compound spends on the column.[8]

Troubleshooting Guides: Specific Scenarios

This section addresses common purification challenges encountered in two major reaction classes involving 1-bromo-4-(2-iodoethyl)benzene.

Scenario A: Nucleophilic Substitution at the Iodoethyl Group

In these reactions, the primary iodide is displaced by a nucleophile (e.g., an amine, azide, or phenoxide). A major competing pathway is E2 elimination, leading to the formation of 1-bromo-4-vinylbenzene.

Problem: My crude product is a mixture of the desired substituted product, unreacted starting material, and the 1-bromo-4-vinylbenzene byproduct.

Q: How do I design a purification strategy to isolate my desired product?

A: The key to separation is exploiting the polarity differences between the components. The starting material and the vinyl byproduct are relatively non-polar. Your desired product, now containing a new functional group from the nucleophile, is typically more polar. This difference is ideal for separation by flash column chromatography.

Detailed Protocol: Purification via Flash Column Chromatography

-

Initial Workup:

-

Quench the reaction mixture and perform a liquid-liquid extraction as described in the FAQs. Extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude oil or solid.

-

-

TLC Analysis & Solvent System Development:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on a silica gel TLC plate and elute with various solvent systems to find one that gives good separation. A good target is to have the desired product with an R_f value of approximately 0.3.[8]

-

Analyze the plate under a UV lamp (254 nm) and/or with a chemical stain (e.g., potassium permanganate) to visualize all spots. The less polar starting material and vinyl byproduct should have higher R_f values than your more polar product.

-

| Component | Typical Polarity | Expected R_f Value |

| 1-bromo-4-vinylbenzene | Low | High |

| 1-Bromo-4-(2-iodoethyl)benzene | Low-Medium | Medium-High |

| Desired S_N2 Product | Medium-High | Low |

-

Flash Chromatography Execution:

-

Pack a glass column with silica gel 60.[8]

-

Load your crude product onto the column (either directly as a concentrated solution or pre-adsorbed onto a small amount of silica).

-

Elute the column with the optimized solvent system from your TLC analysis. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity).

-

Collect fractions and analyze them by TLC to identify which ones contain your pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Scenario B: Suzuki Cross-Coupling at the Aryl Bromide Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.[9] The crude mixture often contains the desired biaryl product, unreacted starting material, boronic acid/ester, and homocoupled byproducts.

Problem: After my Suzuki reaction and aqueous workup, my crude NMR shows a complex mixture. How do I isolate the target biaryl product?

A: This is a classic purification challenge where flash chromatography is essential. The components generally have distinct polarities, allowing for effective separation. The desired product is often less polar than the boronic acid starting material but may have a polarity similar to the starting aryl bromide.

Visual Workflow: General Post-Reaction Purification

Caption: General purification workflow after a synthesis step.

Q: What is a reliable protocol for purifying the product of a Suzuki coupling?

A: The strategy is similar to the one for substitution products but requires careful optimization of the chromatography solvent system to resolve the product from the starting aryl bromide and any homocoupled aryl bromide byproduct.

Purification Strategy for Suzuki Coupling Products

-

Aqueous Workup: After the reaction, perform a thorough aqueous workup. A wash with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid, which forms a water-soluble boronate salt.[10] Follow with a water and then a brine wash.

-

Palladium Removal (Optional): If significant palladium black is present, use the activated carbon or scavenger resin method described in the FAQs.

-

TLC and Column Chromatography:

-

Develop a solvent system using a non-polar solvent mixture, such as hexanes/ethyl acetate or hexanes/dichloromethane.

-

The desired biaryl product is typically non-polar. The starting aryl bromide is also non-polar, but the addition of the new aryl group often slightly changes its polarity, which is enough for separation.

-